![molecular formula C25H16F2N4O3 B1667183 1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 888719-03-7](/img/structure/B1667183.png)

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

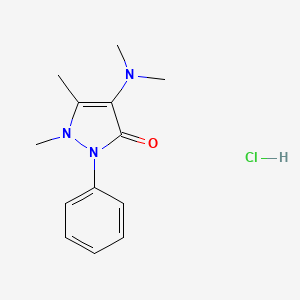

BMS-2, also known as MET kinase-IN-4, primarily targets the androgen receptor (AR) . The AR is a key driver of cellular processes contributing to the pathology of prostate cancers at most stages .

Mode of Action

BMS-2 is a ligand-directed androgen receptor degrader (AR LDD) . It enables the CRL4 CRBN E3 ligase-dependent ubiquitination and degradation of AR . BMS-2 is highly potent and selective, inducing rapid and deep degradation of both wildtype and mutant forms of the receptor residing in either the cytoplasmic or nuclear compartments of the cell .

Biochemical Pathways

The AR signaling pathway is the primary pathway affected by BMS-2 . The mechanisms underlying drug resistance are complex and multifactorial, being attributable to AR overexpression, point mutations in the receptor that alter drug pharmacology, and to the upregulation of receptor-associated coregulators, which render AR less dependent on an activating ligand .

Pharmacokinetics

It is noted that bms-2 demonstrates on-target activity, degrading ar, suppressing ar signaling, and inhibiting tumor growth in animal models of advanced prostate cancer .

Result of Action

The result of BMS-2’s action is the inhibition of AR-dependent proliferation of multiple prostate cancer cell lines in vitro . In animal models of advanced prostate cancer, BMS-2 demonstrates on-target activity, degrading AR, suppressing AR signaling, and inhibiting tumor growth .

Biochemische Analyse

Biochemical Properties

BMS-2 interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, 2, and 3) . The nature of these interactions involves the binding of BMS-2 to these receptors, thereby inhibiting their activity.

Cellular Effects

BMS-2 has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Furthermore, BMS-2 significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of BMS-2 involves its interaction with the MET kinase. Upon binding, it inhibits the kinase’s activity, thereby affecting downstream signaling pathways such as PI3K/AKT, JAK/STAT, Ras/MAPK, SRC, and Wnt/β-catenin .

Temporal Effects in Laboratory Settings

Based on its potent inhibitory activity against FGFR1, 2, and 3 , it can be inferred that BMS-2 may have long-term effects on cellular function.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

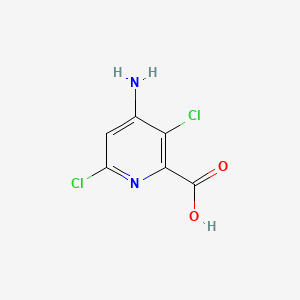

Die Synthese von BMS-2 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Pyridincarbonsäureamid. Zu den wichtigsten Schritten gehören:

Bildung des Pyridinrings: Dies wird typischerweise durch eine Cyclisierungsreaktion erreicht, die geeignete Vorläuferstoffe umfasst.

Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet eine Substitutionsreaktion, bei der eine Fluorphenylgruppe in den Pyridinring eingeführt wird.

Anbindung der Pyrrolo[2,3-B]pyridin-4-yloxygruppe: Dies erfolgt durch eine Etherifizierungsreaktion, bei der die Pyrrolo[2,3-B]pyridin-4-yloxygruppe an den Phenylring gebunden wird.

Industrielle Produktionsverfahren

Die industrielle Produktion von BMS-2 folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dies beinhaltet:

Optimierung der Reaktionsbedingungen: Parameter wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um Ausbeute und Reinheit zu maximieren.

Verwendung von Durchflussreaktoren: Diese Reaktoren ermöglichen eine bessere Kontrolle der Reaktionsbedingungen und können größere Volumina an Reaktanten verarbeiten.

Reinigungsprozesse: Techniken wie Kristallisation, Chromatographie und Umkristallisation werden verwendet, um das Endprodukt zu reinigen.

Chemische Reaktionsanalyse

Arten von Reaktionen

BMS-2 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: BMS-2 kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können BMS-2 in seine reduzierten Formen umwandeln.

Substitution: BMS-2 kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nucleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate von BMS-2, wie z. B. seine Oxide, reduzierte Formen und substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

BMS-2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Tyrosinkinasen und ihre Auswirkungen auf verschiedene chemische Reaktionen zu untersuchen.

Biologie: Wird in Zellstudien eingesetzt, um die Rolle von Tyrosinkinasen in der Zellsignalgebung und im Zellwachstum zu verstehen.

Medizin: Wird untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs, bei denen Tyrosinkinasen eine entscheidende Rolle spielen.

Wirkmechanismus

BMS-2 übt seine Wirkungen aus, indem es die Aktivität von Tyrosinkinasen hemmt, insbesondere Met, Flt-3 und VEGFR2. Diese Kinasen sind an verschiedenen Signalwegen beteiligt, die das Zellwachstum, die Differenzierung und die Angiogenese regulieren. Durch die Hemmung dieser Kinasen stört BMS-2 diese Signalwege, was zu einer reduzierten Zellproliferation und Angiogenese führt .

Analyse Chemischer Reaktionen

Types of Reactions

BMS-2 undergoes various chemical reactions, including:

Oxidation: BMS-2 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert BMS-2 into its reduced forms.

Substitution: BMS-2 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of BMS-2, such as its oxides, reduced forms, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

BMS-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study tyrosine kinase inhibition and its effects on various chemical reactions.

Biology: Employed in cellular studies to understand the role of tyrosine kinases in cell signaling and growth.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, where tyrosine kinases play a crucial role.

Industry: Utilized in the development of new drugs and therapeutic agents targeting tyrosine kinases.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

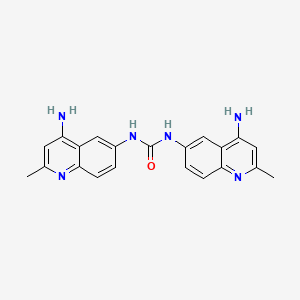

Motesanib: Ein weiterer Tyrosinkinasehemmer, der auf VEGFR, PDGFR und Kit abzielt.

Sunitinib: Hemmt mehrere Tyrosinkinasen, darunter VEGFR, PDGFR und Kit.

Sorafenib: Zielt auf RAF-Kinasen, VEGFR und PDGFR.

Einzigartigkeit

BMS-2 ist einzigartig in seiner spezifischen Hemmung von Met, Flt-3 und VEGFR2, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf diese speziellen Kinasen konzentriert. Seine hohe Potenz und Selektivität unterscheiden es von anderen Tyrosinkinasehemmern .

Eigenschaften

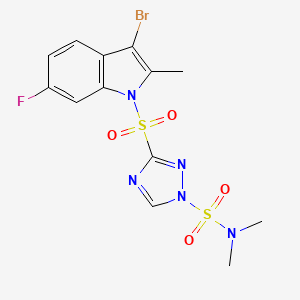

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16F2N4O3/c26-15-3-6-17(7-4-15)31-13-1-2-19(25(31)33)24(32)30-16-5-8-22(20(27)14-16)34-21-10-12-29-23-18(21)9-11-28-23/h1-14H,(H,28,29)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSFXHDOLBYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)OC3=C4C=CNC4=NC=C3)F)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610618 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888719-03-7 | |

| Record name | 1-(4-Fluorophenyl)-N-{3-fluoro-4-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl}-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cryopreservation affect the adherent layer of human long-term bone marrow cultures (HLTBMC)?

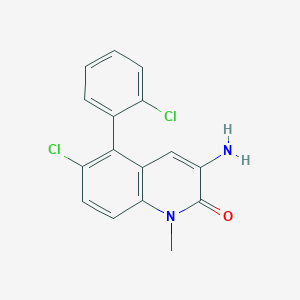

A1: Cryopreservation has been shown to impair the proliferation of stromal cells in the adherent layer of HLTBMC. This is evidenced by a decrease in cells positive for CGA-7, HHF-35, and BMS-1 markers in the adherent layer of frozen-thawed bone marrow samples. []

Q2: What is the significance of BMS-1 in studying stromal cells?

A2: BMS-1 is a monoclonal antibody that reacts with stromal cell lysosomes, making it a useful marker for characterizing these cells in HLTBMC. []

Q3: Does cryopreservation affect the expression of fibronectin in HLTBMC?

A3: No, the expression of fibronectin, detected using the BMS-2 monoclonal antibody, remains unchanged in the adherent layer of HLTBMC following cryopreservation. []

Q4: What is the significance of particle bombardment as a gene transfer technique?

A4: Particle bombardment is a versatile gene transfer technique that offers advantages over other methods, including the ability to transform cell lines that have been challenging to transfect using traditional approaches. []

Q5: How does particle bombardment compare to other gene transfer techniques in terms of efficiency?

A5: Studies have shown that particle bombardment can achieve 50- to 240-fold higher levels of transient expression, measured by luciferase activity, compared to electroporation, lipofection, and diethylaminoethyl dextran. []

Q6: What cell lines have been successfully transformed using particle bombardment?

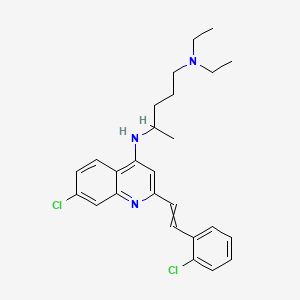

A6: Particle bombardment has facilitated the transformation of several murine cell lines, including preadipocytes (BMS-2), macrophages (J774), and transformed pre-B cells (38B9 and 70Z/3). []

Q7: How do activated T cells induce the production of matrix metalloproteinases (MMPs) in human monocytes?

A7: Activated T cells expressing high levels of CD40 ligand gp39 can stimulate the expression of mRNA and the production of MMPs in human monocytic cells. This activation is mediated through the gp39-CD40 counter receptor interaction. []

Q8: What is the role of BMS-2 cells in studying MMP induction by activated T cells?

A8: BMS-2, a T cell line that expresses high levels of CD40 ligand gp39, has been used to investigate the interaction between T cells and monocytes, particularly the induction of MMPs. []

Q9: What is the effect of IFN-gamma on MMP induction by gp39?

A9: Pretreatment with IFN-gamma enhances the induction of MMPs by gp39 in the THP-1 human monocytic cell line, but not in peripheral blood monocytes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.